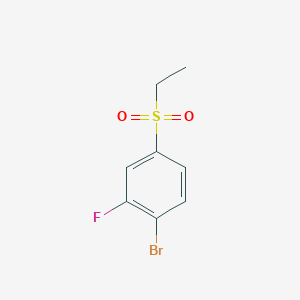









|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12].O.NN.[C:16]([O-])(=O)[CH3:17].[Na+].C(I)C>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:16][CH3:17])(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)F
|
|
Name
|
|
|
Quantity
|
41.26 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
90.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
143.49 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 4 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure to low volume
|
|
Type
|
ADDITION
|
|
Details
|
Heptane (100 mL) was added
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed several times with heptanes
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting solid was dissolved in ethanol (800 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure to 30% of the initial volume
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with water (500 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (3×250 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (2×300 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil
|
|
Type
|
CUSTOM
|
|
Details
|
The crude was absorbed onto silica
|
|
Type
|
CUSTOM
|
|
Details
|
purified (
|
|
Type
|
WASH
|
|
Details
|
eluting with cyclohexane/EtOAc 8/2
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)S(=O)(=O)CC)F
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 64% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |